Lovastatin-d3
CAS No.: 1002345-93-8
Cat. No.: VC0196454
Molecular Formula: C24H33O5D3
Molecular Weight: 407.56
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1002345-93-8 |
---|---|
Molecular Formula | C24H33O5D3 |
Molecular Weight | 407.56 |
Appearance | White Solid |
Melting Point | 152-155°C |
Chemical Structure and Properties
Lovastatin-d3 maintains the core structure of lovastatin with three deuterium atoms substituted at specific positions. According to structural data, the molecular formula of Lovastatin-d3 is C24H33D3O5, with a molecular weight of approximately 407.6 g/mol . The compound exists as a solid at room temperature, consistent with the physical properties of the parent compound.
The IUPAC name for Lovastatin-d3 is (1S, 3R, 7S, 8S, 8aR)-8-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3, 7-dimethyl-1, 2, 3, 7, 8, 8a-hexahydronaphthalen-1-yl (S)-2-(methyl-d3)butanoate . This nomenclature indicates that the deuterium atoms are located on the methyl group of the 2-methylbutanoate portion of the molecule.
The key physical and chemical properties of Lovastatin-d3 are summarized in the following table:
The structure features a naphthalene ring system with a hexahydro structure, a methylbutanoate side chain (where the deuterium atoms are located), and a tetrahydropyran ring system . This structure is essential for its function as an HMG-CoA reductase inhibitor, the mechanism by which statins reduce cholesterol synthesis.
Synthesis and Production
Lovastatin-d3 is synthesized from lovastatin, which is produced naturally by certain fungi, particularly Aspergillus terreus and Monascus ruber. These organisms serve as the primary biological sources for the production of the parent compound.
The deuterated version, Lovastatin-d3, incorporates deuterium atoms at the methyl group of the 2-methylbutanoate portion of the molecule. The synthesis involves either chemical techniques or the use of deuterated precursors during the fermentation process. The polyketide synthase pathway plays a crucial role in the biosynthesis of lovastatin, where specific genes (lovA to lovF) encode enzymes that facilitate the production of this compound from acetate units.
Applications in Research
As an Internal Standard in Analytical Chemistry
Lovastatin-d3 serves primarily as an internal standard in analytical methods for the quantification of lovastatin in biological samples . Its deuterated nature makes it ideal for this purpose because it behaves almost identically to lovastatin during sample preparation and chromatographic separation but can be distinguished by mass spectrometry due to its different mass.
A significant application is found in a validated high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the determination of lovastatin in human plasma . This method achieved a linearity range of 0.121-35.637 ng/mL with a correlation coefficient greater than 0.99. The degree of matrix effect for lovastatin was determined as 2.74%, with no impact on incurred samples analysis and a run time of 4.5 minutes .
The method employed solid-phase extraction for sample preparation and monitored transitions of m/z 422.1 → 285.4 for lovastatin and 425.4 → 285.4 for Lovastatin-d3 in multiple reaction monitoring using a turbo ion source in positive polarity . This analytical approach demonstrated excellent precision and accuracy, with intra- and inter-day precision values within 11.38% and 8.62% respectively, at the lower limit of quantification level.
In Metabolic and Pharmacokinetic Studies
Lovastatin-d3 plays a crucial role in metabolic and pharmacokinetic studies of lovastatin . The deuterium labeling allows researchers to track the metabolism and disposition of lovastatin in the body with high precision, distinguishing it from endogenous compounds or previously administered non-labeled lovastatin.
When administered to research subjects, Lovastatin-d3 undergoes the same metabolic pathways as lovastatin but can be identified through mass spectrometric analysis. This enables researchers to study specific aspects of lovastatin metabolism, such as the conversion of the lactone form to the active hydroxy acid form, the formation of various metabolites, and the excretion patterns of the drug .
Additionally, Lovastatin-d3 can be used in drug-drug interaction studies to assess how other medications might affect the pharmacokinetics of lovastatin. This is particularly important given that statins often interact with other drugs metabolized by the same enzyme systems .
Analytical Methods Utilizing Lovastatin-d3
Several sophisticated analytical methods have been developed that incorporate Lovastatin-d3 as an internal standard for the quantification of lovastatin in various matrices. A notable example is a stability-indicating LC-MS/MS method for the estimation of lovastatin in human plasma .
Another significant application is found in a 4-minute method developed for the detection of seven statins and three fibrates using only 10 μL of plasma analyzed via reverse-phase liquid chromatography . This method included Lovastatin-d3 as one of the deuterated internal standards and demonstrated excellent performance in terms of precision and accuracy.
The specific mass spectrometric parameters for Lovastatin-d3 in one study included:
Parameter | Value | Reference |
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Monitored Transition | 425.4 → 285.4 | |
Ionization Mode | Positive | |
Retention Time | Similar to lovastatin with small, reproducible difference |
These analytical methods highlight the utility of Lovastatin-d3 in enhancing the accuracy and reliability of lovastatin quantification in complex biological matrices.
Related Compounds and Derivatives
In addition to Lovastatin-d3, there are related deuterated compounds that serve specific research purposes. One such compound is Lovastatin-d3 Hydroxy Acid Sodium Salt (CAS: 1217528-38-5) . This compound represents the active hydroxy acid form of Lovastatin-d3, with a molecular formula of C24H37NaO6 and a molecular weight of 447.6 g/mol .
The hydroxy acid form is particularly relevant because lovastatin itself is a lactone prodrug that is hydrolyzed in vivo to the corresponding β-hydroxyacid form, which is the active inhibitor of HMG-CoA reductase . The availability of both the lactone and hydroxy acid forms of deuterated lovastatin provides researchers with valuable tools for studying the conversion between these forms and their respective pharmacokinetics.
Another variant is Epi Lovastatin-d3, which represents a structural isomer with different stereochemistry. This compound may be useful for specific analytical applications where differentiation between stereoisomers is important.
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